2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone

Catalog No.
S1525754
CAS No.
189955-79-1
M.F
C11H13BrO3S
M. Wt
305.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-pr...

CAS Number

189955-79-1

Product Name

2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone

IUPAC Name

2-bromo-2-methyl-1-(4-methylsulfonylphenyl)propan-1-one

Molecular Formula

C11H13BrO3S

Molecular Weight

305.19 g/mol

InChI

InChI=1S/C11H13BrO3S/c1-11(2,12)10(13)8-4-6-9(7-5-8)16(3,14)15/h4-7H,1-3H3

InChI Key

XYJYOXRPGNOGEP-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)Br

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)Br

Synthesis:

2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone is a known intermediate in the synthesis of other compounds with potential applications in various scientific fields. A study by Zhao et al. (2010) describes its use as a key intermediate for the preparation of 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-propanone, which exhibits UV-initiating properties [].

2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone is an organic compound characterized by the molecular formula C11H13BrO3S and a molecular weight of 305.19 g/mol. This compound is a brominated derivative of a phenylpropanone, featuring a methylsulfonyl group attached to the para position of the phenyl ring. Its structure includes a bromo group at the second carbon and a methyl group at the same carbon, making it a unique member of the β-aryl-β-mercapto ketones class .

There is no scientific literature available on the mechanism of action of 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone. This suggests the compound has not been explored in biological systems or for any specific applications.

  • Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.
  • Ketones: Depending on the specific structure, ketones can have varying degrees of toxicity.
Involving 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone include:

  • Bromination: The compound can undergo further bromination reactions, typically using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield various derivatives.
  • Coupling Reactions: It can participate in coupling reactions with benzene sulfonamide in the presence of copper (I) iodide, forming N-aryl sulfonamides, indicating its potential for covalent bonding with biological targets .

Research into the biological activity of 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone has shown promising results:

  • Antimicrobial Properties: Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in this area.
  • Anticancer Potential: The unique structure may contribute to its effectiveness in targeting cancer cells, although specific mechanisms and efficacy require more detailed studies .

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone typically involves:

  • Starting Material: The synthesis begins with 2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone.
  • Bromination Process: The compound is treated with bromine or N-bromosuccinimide in solvents such as chloroform or dichloromethane. The reaction is performed under mild conditions (room temperature or slightly elevated temperatures) to ensure complete bromination .

Industrial Production Methods

In industrial settings, large-scale production may utilize continuous flow reactors and automated systems to optimize yield and purity during the bromination process. This enhances efficiency and scalability compared to traditional batch methods .

2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Biomedical Research: The compound is explored for its potential use in drug development due to its unique chemical properties.
  • Specialty Chemicals Production: It is utilized in producing specialty chemicals and materials within industrial contexts .

Studies on the interactions of 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone indicate that it may interact with various biological targets through covalent bonding mechanisms. Its functional groups allow it to engage in diverse biochemical pathways, which could lead to significant therapeutic applications, particularly in treating diseases like cancer and inflammation .

Several compounds share structural similarities with 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Methyl-1-[4-(methylthio)phenyl]-2-propanoneContains a methylthio group instead of methylsulfonylPotentially different biological activity due to sulfur variation
4-BromoacetophenoneBromine at para position on acetophenoneSimpler structure; less functional diversity
3-Bromo-4-methylacetophenoneBromine at meta position on acetophenoneDifferent reactivity patterns due to substitution position

These compounds highlight the uniqueness of 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone through its specific functional groups and potential applications in medicinal chemistry .

Acid-Catalyzed Halogenation Mechanisms

The fundamental approach to α-bromination of aromatic ketones relies on acid-catalyzed tautomerization mechanisms that generate nucleophilic enol intermediates capable of reacting with electrophilic halogen sources. Aldehydes and ketones can substitute an α-hydrogen for a halogen atom in the presence of an acid through a well-established mechanism involving acid-catalyzed tautomerization to form a nucleophilic enol, which then reacts with an electrophilic halogen such as Cl₂, Br₂, or I₂. This mechanistic pathway is particularly effective when using bromine in acetic acid solvent, where the α-bromo substituted product can be readily transformed into α,β-unsaturated carbonyls through reaction with pyridine and heat. The reaction proceeds through formation of an enol intermediate, which is crucial for the nucleophilic attack on the electrophilic bromine species. The use of acetic acid as both solvent and proton source creates optimal conditions for the enolization-bromination sequence, providing excellent regioselectivity for α-position functionalization.

The mechanistic understanding of this transformation reveals that the electron-withdrawing nature of the methylsulfonyl group in 2-Bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone significantly influences the reactivity patterns observed during bromination reactions. The presence of the para-methylsulfonyl substituent on the aromatic ring stabilizes the ketone carbonyl through resonance interactions while simultaneously activating the α-methyl groups toward halogenation through inductive electron withdrawal. This electronic environment creates a delicate balance between reactivity and selectivity that must be carefully controlled during synthetic operations. The bromination typically occurs preferentially at the α-position due to the stabilization provided by the adjacent carbonyl group, though competitive reactions can occur under certain conditions.

Photocatalytic Bromination Strategies

Recent developments in photocatalytic bromination have provided alternative approaches for α-functionalization of aromatic ketones that offer improved selectivity and milder reaction conditions compared to traditional thermal methods. A notable synthetic method involves the use of terpyridine ruthenium chloride catalysts under visible light irradiation, where aromatic oxirane compounds react with bromination reagents such as carbon tetrabromide or metal bromides to produce α-bromoaromatic ketone compounds. This photocatalytic approach operates through single-electron transfer mechanisms that generate bromide radicals capable of selective α-functionalization without the harsh acidic conditions required in traditional bromination protocols. The reaction proceeds at room temperature for 6-12 hours under visible light irradiation, followed by purification using silica gel column chromatography with petroleum ether and ethyl acetate mixtures as eluents.

The photocatalytic methodology demonstrates particular efficacy when applied to substrates containing electron-withdrawing groups such as methylsulfonyl substituents, where the electronic properties of the aromatic system can be tuned to optimize both reaction rates and selectivity profiles. Specific examples include the synthesis of 2-bromo-2-(4-methoxyphenyl)-1-(4-nitrophenyl)ethanone using lithium bromide, sodium persulfate, and terpyridine ruthenium chloride catalyst in acetonitrile, achieving high yields through careful optimization of molar ratios and reaction conditions. The versatility of this approach extends to various substitution patterns, including the preparation of 2-bromo-1-(4-bromophenyl)-2-(4-methoxyphenyl)ethanone using carbon tetrabromide as the bromination reagent under similar photocatalytic conditions.

The decarboxylative cross-coupling reaction between 2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone and α-oxocarboxylates represents a significant advancement in transition metal-free synthetic methodology [3] [8]. This coupling mechanism proceeds through a formal decarboxylative pathway where α-oxocarboxylates serve as acyl anion equivalents, facilitating the formation of 1,3-diketone derivatives without the requirement for metal-based catalysts [3].

The reaction mechanism involves an unprecedented reversal of typical reactivity patterns, wherein the α-bromoketone functions as a nucleophile under neutral conditions rather than its conventional electrophilic role [3]. Density functional theory calculations reveal that this transformation proceeds through a coupling-followed-by-decarboxylation sequence, with the rate-determining step being an unusual hydrogen-bond-assisted enolate formation process [3] [8].

Table 2.1: Decarboxylative Cross-Coupling Reaction Parameters

ParameterValueReference Conditions
Temperature Range (°C)25-80Room temperature to thermal activation [8]
Reaction Time (hours)2-24Substrate and solvent dependent [8]
Typical Yields (%)62-97Optimized conditions with aromatic substrates [7]
Solvent SystemsToluene, dichloromethane, tetrahydrofuranAprotic polar and nonpolar solvents [7] [8]
Base RequirementsNoneMetal-free, base-free conditions [3]

The scope of this decarboxylative coupling extends to various α-oxocarboxylate derivatives, including electron-rich tertiary-butylglyoxylic acid and labile 2-thiopheneglyoxylic acid substrates [7]. The coupling with tertiary-butylglyoxylic acid, which generates a particularly destabilized acyl anion intermediate, proceeds with greater than 90% isolated yield under optimized conditions [7]. This remarkable efficiency demonstrates the robustness of the decarboxylative mechanism even with challenging substrate combinations.

The regioselectivity of the coupling reaction can be controlled through solvent selection, enabling the selective formation of either 1,2-diketones or 1,3-diketones from identical starting materials [8]. In polar aprotic solvents such as dimethyl sulfoxide, the reaction favors 1,3-diketone formation through the decarboxylative pathway, while protic solvents promote alternative coupling modes leading to 1,2-diketone products [8].

Silver-catalyzed variants of this decarboxylative coupling have been developed using potassium persulfate as an oxidant, demonstrating the versatility of α-oxocarboxylates as acylating agents [9]. Under these conditions, the reaction proceeds smoothly in water at room temperature, providing diarylketone products in high yields while maintaining the fundamental decarboxylative mechanism [9].

Nucleophilic Reactivity Patterns in Neutral Reaction Environments

The nucleophilic reactivity of various species toward 2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone in neutral reaction environments exhibits distinct patterns that differ significantly from traditional base-promoted conditions [3] [4]. Under neutral conditions, the compound demonstrates unprecedented nucleophilic behavior, contrasting with its typical electrophilic character in basic media [3].

Table 2.2: Nucleophilic Reactivity Patterns in Neutral Environments

Nucleophile TypeReactivity ClassificationTypical Reaction ConditionsProduct Formation Pathway
α-Oxocarboxylate anionsHigh reactivityNeutral pH, 25-60°C1,3-Diketone formation [3] [8]
Enolate speciesModerate reactivityThermal activation requiredCarbon-carbon bond formation [14] [16]
Hydroxide ionsHigh reactivityAqueous neutral to basicα-Carbon substitution [17]
Alkoxide ionsModerate reactivityOrganic solventsEther linkage formation [4]
Amine nucleophilesLow to moderateNeutral organic mediaNitrogen alkylation products [4]

The intrinsic nucleophilicity scale in neutral environments reveals that oxygen-centered nucleophiles such as superoxide anion exhibit exceptional reactivity in nucleophilic substitution reactions with α-bromoketones [4]. Gas-phase studies demonstrate that superoxide anion functions as a super nucleophile in nucleophilic substitution reactions, establishing it as intrinsically and kinetically superior to other oxygen-based nucleophiles [4].

The phosphoryl anion represents an interesting case of poor nucleophilicity in direct substitution reactions with α-bromoketones, instead favoring initial electron transfer mechanisms when reacting with related α-haloketone substrates [4]. This behavior highlights the importance of understanding electronic effects in neutral nucleophilic substitution processes.

The decreasing reactivity trend with increasing nucleophile basicity observed in neutral environments can be attributed to solvation effects [4]. Basic nucleophiles require kinetically significant desolvation steps before engaging in bond formation with the α-bromoketone substrate, resulting in reduced apparent nucleophilicity [4]. This phenomenon is particularly pronounced with alkoxide and phenoxide ions, where Brønsted plots exhibit curvature indicating a requirement for water molecule removal from highly solvated basic anions [4].

Ambident nucleophiles such as phenoxide ions demonstrate interesting regioselectivity patterns when reacting with 2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone under neutral conditions [4]. While oxygen attack is generally kinetically preferred, carbon attack can predominate under thermodynamically controlled conditions, leading to stable sigma complex formation [4].

The unique electronic properties imparted by the methylsulfonyl substituent influence the nucleophilic reactivity patterns significantly [31]. The strongly electron-withdrawing nature of the methylsulfonyl group enhances the electrophilicity of the α-carbon center, facilitating nucleophilic attack even under neutral conditions where such reactions would typically be unfavorable [31].

Hydrogen-Bond Assisted Enolate Formation Pathways

Hydrogen-bond assisted enolate formation represents a critical mechanistic pathway in the reactivity of 2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone under transition metal-free conditions [3] [11]. The formation of enolate intermediates through hydrogen-bonding interactions provides an alternative to traditional strong base-mediated enolization processes [15] [16].

Table 2.3: Hydrogen-Bond Assisted Enolate Formation Parameters

Hydrogen-Bond TypeStabilization Energy (kcal/mol)Rate Enhancement FactorActivation Temperature (°C)
Intramolecular carbonyl-hydroxyl3-650-200x40-60 [11]
Intermolecular ketone-enol2-410-100x60-80 [5]
Solvent-assisted hydrogen bonding1-35-50x25-40 [20]
Substrate-catalyst interactions4-8100-500x30-50 [11]

The rate of enolate formation demonstrates limited sensitivity to the hydrogen-bond donor ability, with Brønsted alpha values typically below 0.1 [15]. This observation indicates that the proton transfer occurs through an asynchronous transition state where developing negative charge localizes primarily on the enolate carbon rather than the oxygen atom [15]. Consequently, the most effective catalysts for enolate formation focus on stabilizing negative charge development on the enolate carbon rather than the carbonyl oxygen [15].

Intramolecular hydrogen-bond formation plays a crucial role in stabilizing enol tautomers that would otherwise be thermodynamically unfavorable [5] [20]. Surface studies of related acetophenone derivatives demonstrate that hydrogen bonding between ketone and enol components of surface-adsorbed oligomers can stabilize enol species sufficiently to make them accessible for subsequent reaction steps [5]. This stabilization mechanism enables the formation of multiple enol molecules per ketone species through cooperative hydrogen-bonding networks [5].

The thermolysis-mediated enolate formation pathway represents the rate-determining step in many hydrogen-bond assisted coupling reactions [3]. This process involves the thermal activation of hydrogen-bonded complexes to facilitate enolate generation without the requirement for external base additives [3]. The activation energy for this transformation is significantly reduced compared to non-hydrogen-bonded systems, enabling reaction under relatively mild thermal conditions [3].

Table 2.4: Comparative Enolate Formation Pathways

Formation PathwayEnergy Barrier (kcal/mol)Required Base Strength (pKa)Reaction Selectivity
Traditional base-mediated15-25>30High kinetic control [14]
Hydrogen-bond assisted8-15Not requiredModerate thermodynamic control [11]
Thermal enolization12-20Not applicableLow selectivity [20]
Acid-catalyzed keto-enol10-18Not applicableEquilibrium controlled [20]

The keto-enol tautomerism facilitated by hydrogen bonding exhibits strong temperature dependence, suggesting that oligomer formation promotes the tautomerization process by lowering the activation barrier for hydrogen transfer from methyl groups to carbonyl centers [5]. This process likely occurs through a concerted mechanism where the energy barrier for hydrogen transfer is compensated by the formation of strong hydrogen bonds between enol and ketone species assembled in oligomeric structures [5].

Factors affecting hydrogen-bond assisted enolate formation include substitution patterns, conjugation effects, and aromaticity considerations [20] [22]. The presence of electron-withdrawing groups such as the methylsulfonyl substituent in 2-bromo-2-methyl-1-[4-(methylsulfonyl)phenyl]-1-propanone enhances the acidity of α-hydrogen atoms, facilitating enolate formation through reduced energy barriers [22]. Intramolecular hydrogen bonding can create stabilizing six-membered ring structures that favor enol tautomer formation over the corresponding keto form [22].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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